Irigenin, dibenzyl ether
CAS No.:
Cat. No.: VC1804366
Molecular Formula: C32H28O8
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H28O8 |
|---|---|
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | 3-(3,4-dimethoxy-5-phenylmethoxyphenyl)-5-hydroxy-6-methoxy-7-phenylmethoxychromen-4-one |
| Standard InChI | InChI=1S/C32H28O8/c1-35-25-14-22(15-26(31(25)36-2)38-17-20-10-6-4-7-11-20)23-19-40-24-16-27(39-18-21-12-8-5-9-13-21)32(37-3)30(34)28(24)29(23)33/h4-16,19,34H,17-18H2,1-3H3 |
| Standard InChI Key | BDFCYBFDARSRDM-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
| Canonical SMILES | COC1=C(C(=CC(=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Introduction
Chemical Structure and Properties
Irigenin, dibenzyl ether is a complex isoflavone derivative with the molecular formula C₃₂H₂₈O₈ and a molecular weight of 540.6 g/mol . The IUPAC name for this compound is 3-(3,4-dimethoxy-5-phenylmethoxyphenyl)-5-hydroxy-6-methoxy-7-phenylmethoxychromen-4-one . It is structurally characterized by the presence of two benzyl groups attached to an ether linkage within the irigenin backbone, creating a more complex molecule than its parent compound.
The chemical structure features a chromen-4-one core with multiple methoxy and hydroxy substituents, along with two phenylmethoxy (benzyloxy) groups at specific positions on the molecule. This structural configuration contributes to its unique chemical properties and biological activities. The compound was first documented in chemical databases in 2006 and has been subject to ongoing research since then .
Physical and Chemical Characteristics
Irigenin, dibenzyl ether possesses several key physicochemical properties that distinguish it from related compounds:
The compound's structure includes multiple aromatic rings and ether linkages, contributing to its relatively high molecular weight and complex three-dimensional conformation. These structural features likely influence its solubility profile, with expected higher solubility in organic solvents compared to aqueous solutions.
Spectroscopic Properties
While detailed spectroscopic data specific to irigenin, dibenzyl ether is limited in the available literature, mass spectrometry data indicates the following characteristics:
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MS precursor type [M+Na]⁺ with peaks at 457.0940651143008 (0.18 intensity)
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MS precursor type [M+H]⁺ with peaks at 165.07771843590126 (0.15 intensity)
Further spectroscopic characterization would be valuable for authentication and standardization of this compound in future research.
Natural Sources and Distribution
Irigenin, dibenzyl ether is derived from irigenin, which is primarily found in various plant species belonging to the Iridaceae family. The parent compound irigenin has been isolated from several plant sources, while the dibenzyl ether derivative may be either naturally occurring or synthetically produced.
Plant Sources
The primary natural sources of irigenin include:
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Belamcanda chinensis (L.) DC (Iridaceae), a flowering perennial herb native to East Asia and widely used in traditional Chinese medicine as "She Gan"
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Iris germanica and other Iris species
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Iris pallida, Iris hungarica, Iris sibirica, and Iris variegata, which have been analyzed for their isoflavone content including irigenin and its derivatives
A comprehensive analysis of Ukrainian Iris species has identified and quantified various isoflavones, including irigenin derivatives. The research demonstrated that these compounds were present in the rhizomes of several Iris species, with varying concentrations depending on the specific species .
Traditional Uses of Source Plants
Plants containing irigenin and potentially its dibenzyl ether derivative have been used in traditional medicine systems for centuries:
Belamcanda chinensis has been used in traditional Chinese medicine for thousands of years to treat various conditions including:
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Inflammation
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Oxyhepatitis
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Mumps
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Acute mastitis
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Asthma
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Throat disorders such as cough, tonsillitis, and pharyngitis
The rhizomes of Iris species have also been employed in traditional medicine across various cultures, though specific applications vary by region and species.
Biological Activities and Pharmacological Properties
Irigenin, dibenzyl ether demonstrates several potential biological activities, though research specific to this derivative is less extensive than studies on the parent compound irigenin and related isoflavones.
Anti-inflammatory Properties
Research has indicated that irigenin possesses significant anti-inflammatory properties, which may extend to its dibenzyl ether derivative. These effects include:
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Inhibition of nitric oxide production in macrophage cells
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Suppression of prostaglandin E₂ synthesis
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Potential modulation of inflammatory cytokine production
The addition of benzyl groups to the parent molecule could potentially modify these anti-inflammatory properties, either enhancing or attenuating them depending on how the structural changes affect interaction with biological targets.
Antioxidant Activity
Isoflavones like irigenin have demonstrated considerable antioxidant properties. Studies on Iris kashmiriana extracts containing irigenin showed:
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High radical scavenging activity
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Ability to neutralize various reactive oxygen species
Antioxidant activity is directly related to the number of phenolic groups present in a compound . The modification of these groups in irigenin, dibenzyl ether may affect its antioxidant capacity compared to the parent compound.
Immunomodulatory Effects
Related isoflavones have demonstrated effects on immune system function:
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Stimulatory activity on interleukins
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Suppressive effects on the production of T-lymphocytes and IFN-γ
The activity appears to be influenced by "the positions and manifestation of the positions and nature of substituents present on isoflavonoid skeleton" , suggesting that the specific modifications in irigenin, dibenzyl ether could significantly affect its immunomodulatory potential.
Computational Studies and Structure-Activity Relationships
Computational approaches have been employed to predict and understand the biological activities and pharmacokinetic properties of compounds including irigenin, dibenzyl ether.
ADME Analysis
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for understanding the potential of a compound as a therapeutic agent. While specific ADME data for irigenin, dibenzyl ether is limited, research on related compounds suggests:
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The compound likely has a high bioavailability score based on its structure
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Good gastrointestinal absorption may be expected
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The compound may be lipophilic with a high Log P value
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Blood-brain barrier permeability is possible but requires further investigation
Molecular Docking Studies
Molecular docking studies help predict how compounds interact with biological targets. Research involving bioactive compounds has shown:
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Negative binding energies (ranging from -0.5 to -10 kcal/mol) with different targeted receptors
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Potential interactions with specific protein targets
The dibenzyl ether modification of irigenin likely influences its binding properties to various biological targets, potentially enhancing or altering its biological activities compared to the parent compound.
Comparison with Related Compounds
Irigenin, dibenzyl ether shares structural similarities with several other compounds, particularly other flavonoids and isoflavones. Understanding these relationships helps contextualize its potential properties and applications.
Structural Comparison with Related Compounds
The following table compares irigenin, dibenzyl ether with structurally related compounds:
| Compound | Molecular Formula | Structure Type | Key Biological Activity | Natural Source |
|---|---|---|---|---|
| Irigenin | C₁₇H₁₄O₇ | Isoflavone | Anti-inflammatory, antioxidant | Belamcanda chinensis, Iris species |
| Irigenin, 7-benzyl ether | C₂₅H₂₂O₈ | Isoflavone derivative | Similar to irigenin but potentially modified | Synthetic or from Iris species |
| Tectorigenin | C₁₆H₁₂O₆ | Isoflavone | Anti-cancer, antioxidant | Iris species, Belamcanda chinensis |
| Iristectorigenin A | C₁₇H₁₄O₇ | Isoflavone | Anti-inflammatory | Iris species |
| Quercetin | C₁₅H₁₀O₇ | Flavonoid | Antioxidant, anti-inflammatory | Various plants |
The distinguishing feature of irigenin, dibenzyl ether is the presence of two benzyl ether groups, which modifies its physicochemical properties and potentially its biological activities compared to the parent compound and related isoflavones.
Research Applications and Future Directions
Current research on irigenin, dibenzyl ether is relatively limited, but its structural features and the known activities of related compounds suggest several promising research directions.
Future Research Directions
Several key areas of research could advance our understanding of irigenin, dibenzyl ether:
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Development of more efficient and selective synthetic routes
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Comprehensive pharmacological profiling
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Structure-activity relationship studies comparing various irigenin derivatives
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Investigation of specific molecular targets and mechanisms of action
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Evaluation of potential therapeutic applications through in vitro and in vivo studies
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Exploration of potential synergistic effects with other bioactive compounds
The complex structure of irigenin, dibenzyl ether with its multiple functional groups provides opportunities for further derivatization and optimization of its properties for specific applications.
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